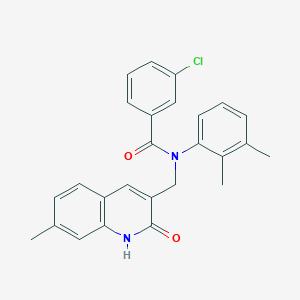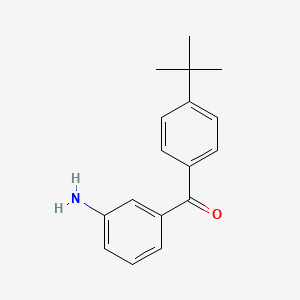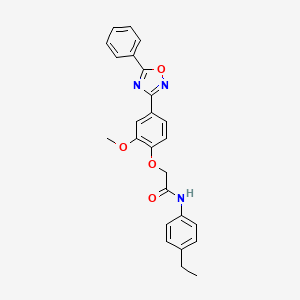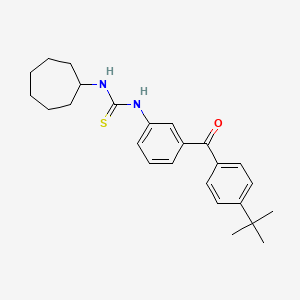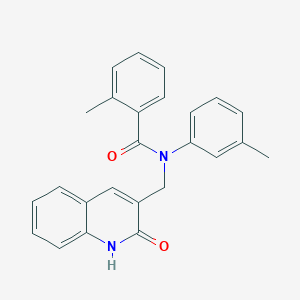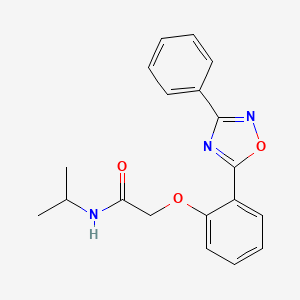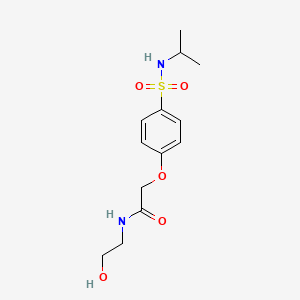
N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide, also known as ISA247, is a small molecule immunosuppressant drug that is currently being researched for its potential therapeutic applications in various autoimmune diseases.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide involves the inhibition of calcineurin, a protein phosphatase that is essential for the activation of T cells. By inhibiting calcineurin, this compound prevents the activation and proliferation of T cells, thereby reducing the immune response and inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its immunosuppressive properties, this compound has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to inhibit the production of cytokines and chemokines, which play a key role in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide in lab experiments is its specificity for calcineurin inhibition, which reduces the risk of off-target effects. However, the use of this compound in lab experiments is limited by its low solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of novel formulations of this compound to improve its solubility and stability. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as its potential therapeutic applications in other autoimmune diseases.
Synthesis Methods
The synthesis of N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide involves the reaction of 4-(N-isopropylsulfamoyl)phenol with 2-chloroacetic acid in the presence of a base, followed by the addition of ethylene glycol to form the final product. The purity of the product is then confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide has been extensively studied for its immunosuppressive properties and potential therapeutic applications in various autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. In vitro studies have shown that this compound inhibits the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. In vivo studies in animal models have also demonstrated the efficacy of this compound in reducing the severity of autoimmune diseases.
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-10(2)15-21(18,19)12-5-3-11(4-6-12)20-9-13(17)14-7-8-16/h3-6,10,15-16H,7-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQITIVDQLOUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

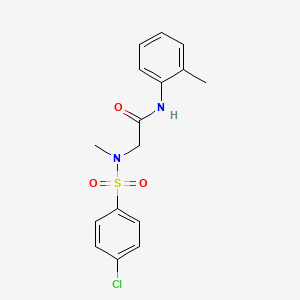
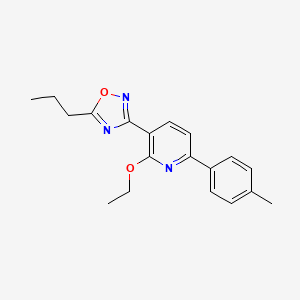

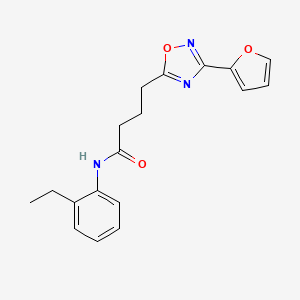
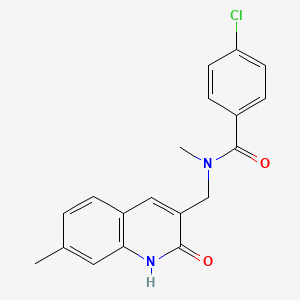
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)

